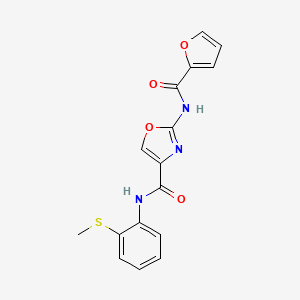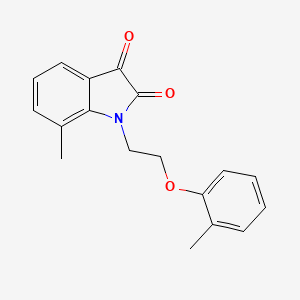
7-Methyl-1-(2-o-tolyloxy-ethyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-Methyl-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione” is a chemical compound with the CAS number 620932-10-7. It has a molecular weight of 295.33 and a molecular formula of C18H17NO3 .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in the synthesis of various indole derivatives, showcasing its utility in organic chemistry. For instance, in a study, new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives were synthesized, exploring the compound's role in creating structurally complex molecules (Ivashchenko et al., 2014). Additionally, the compound has been involved in one-pot multicomponent reactions to create new heterocyclic compounds with potential biological activity (Fawzy et al., 2018).
Antiviral and Antimicrobial Research
- In the field of antiviral research, studies have investigated the compound's potential in creating derivatives with antiviral properties. For instance, derivatives of 7-Methyl-1-(2-o-tolyloxy-ethyl)-1H-indole-2,3-dione have been synthesized and tested for antiviral activities, although results showed limited activity against certain viruses (Ivashchenko et al., 2014). Another study explored the antimicrobial activity of novel synthesized derivatives, showing promising results against bacterial and fungal strains (Ashok et al., 2015).
Cancer Research
- The compound has been a cornerstone in cancer research, with studies synthesizing new indole derivatives with noted antiproliferative potency towards cancer cell lines. This highlights the compound's significance in developing potential therapeutic agents for cancer treatment (Fawzy et al., 2018).
Mécanisme D'action
The mechanism of action of this compound is not available in the sources I found.
Orientations Futures
Propriétés
IUPAC Name |
7-methyl-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-6-3-4-9-15(12)22-11-10-19-16-13(2)7-5-8-14(16)17(20)18(19)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZGHMVRWUKPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

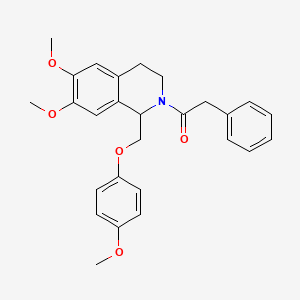

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)
![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)
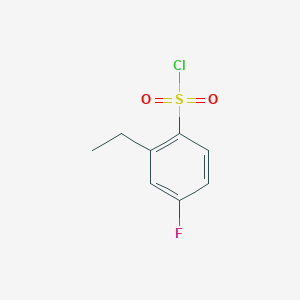


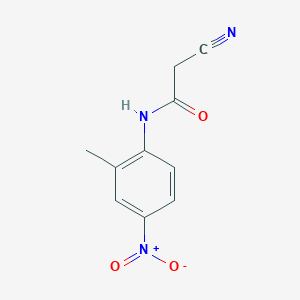
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}-1-ethanone](/img/structure/B2541915.png)
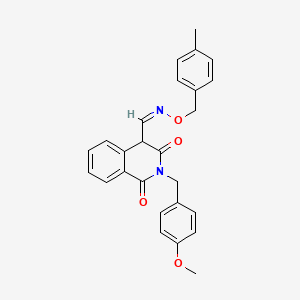

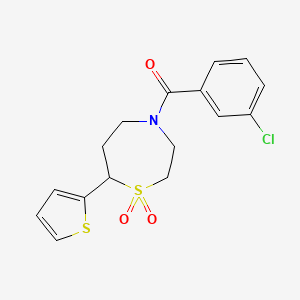
![(Z)-methyl 4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2541923.png)
